4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Description
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a bromine atom and a carboxamide group linked to an imidazole moiety via a propyl chain
Properties
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-6-10(17-7-9)11(16)14-2-1-4-15-5-3-13-8-15/h3,5-8H,1-2,4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPBOKLPZTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and coupling reactions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Amide Bond Formation and Hydrolysis: The carboxamide group can form or break amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as am
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